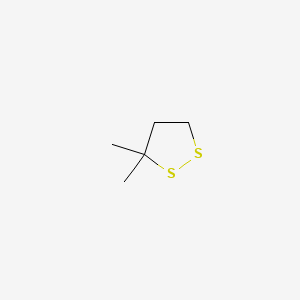
3,3-Dimethyl-1,2-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,2-dithiolane is an organic compound with the molecular formula C5H10S2. It is a five-membered ring structure containing two sulfur atoms and three carbon atoms, with two methyl groups attached to the third carbon atom. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,2-dithiolane can be synthesized through various methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the reaction of ethane-1,2-dithiol with phosgene in ether at 20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atoms and the ring strain in the five-membered ring structure.
Common Reagents and Conditions
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides.
Applications De Recherche Scientifique
3,3-Dimethyl-1,2-dithiolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,2-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. The compound’s five-membered ring structure imposes geometric constraints on the sulfur-sulfur bond, leading to a destabilizing four-electron interaction. This weakens the sulfur-sulfur bond, making the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the two methyl groups on the third carbon atom.
1,3-Dithiane: Contains an additional carbon atom in the ring, forming a six-membered ring structure.
3H-1,2-dithiole-3-thione: Contains a thione group instead of the two methyl groups.
Uniqueness
3,3-Dimethyl-1,2-dithiolane is unique due to the presence of the two methyl groups, which influence its reactivity and stability. The compound’s ability to undergo rapid thiol-disulfide exchange and reversible polymerization distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
58384-57-9 |
|---|---|
Formule moléculaire |
C5H10S2 |
Poids moléculaire |
134.3 g/mol |
Nom IUPAC |
3,3-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3 |
Clé InChI |
LFHJFWOMFQJUBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)

![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15280833.png)
![5-(benzyloxy)-2-{[2-(2,4-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-4H-pyran-4-one](/img/structure/B15280841.png)
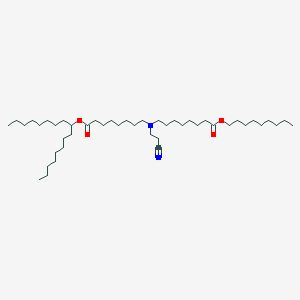
![Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15280849.png)
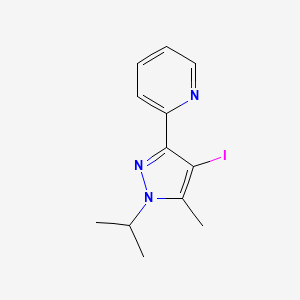
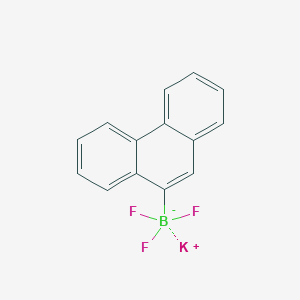
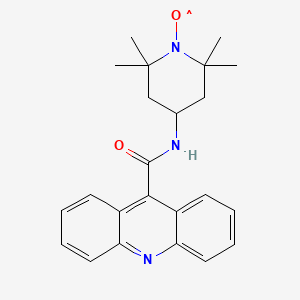
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)

![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
